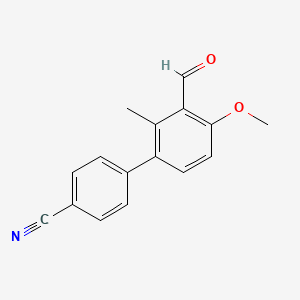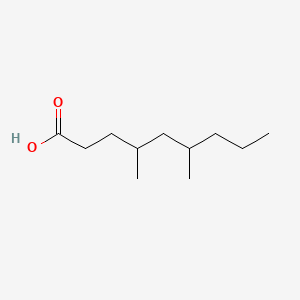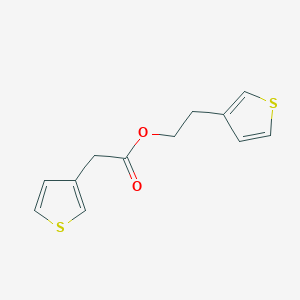![molecular formula C16H16N2O3 B14181205 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde CAS No. 915719-20-9](/img/structure/B14181205.png)
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a hydrazinyl group linked to a propoxycyclohexadienone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde typically involves the following steps:
Formation of the Propoxycyclohexadienone System: This step involves the preparation of the 6-oxo-4-propoxycyclohexa-2,4-dien-1-ylidene intermediate. This can be achieved through the oxidation of a suitable precursor, such as a propoxy-substituted cyclohexadiene, using an oxidizing agent like potassium permanganate or chromium trioxide.
Hydrazinylation: The intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazinyl group. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Aldehyde Formation: Finally, the hydrazinyl intermediate is reacted with a benzaldehyde derivative to form the final product. This step may involve condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzaldehyde moiety or the propoxycyclohexadienone system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinones, oxides.
Reduction Products: Hydrazine derivatives, amines.
Substitution Products: Substituted benzaldehydes, substituted cyclohexadienones.
Wissenschaftliche Forschungsanwendungen
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydrazone linkage allows for the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(6-Oxo-4-methoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- 4-[2-(6-Oxo-4-ethoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- 4-[2-(6-Oxo-4-butoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde is unique due to its specific propoxy substitution, which can influence its reactivity, solubility, and biological activity. The propoxy group may enhance the compound’s lipophilicity, allowing for better membrane permeability and interaction with hydrophobic sites in biological systems.
Eigenschaften
CAS-Nummer |
915719-20-9 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-[(2-hydroxy-4-propoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C16H16N2O3/c1-2-9-21-14-7-8-15(16(20)10-14)18-17-13-5-3-12(11-19)4-6-13/h3-8,10-11,20H,2,9H2,1H3 |
InChI-Schlüssel |
XTXBHBXFHFOZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
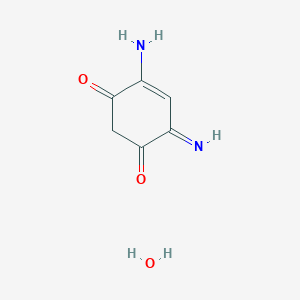
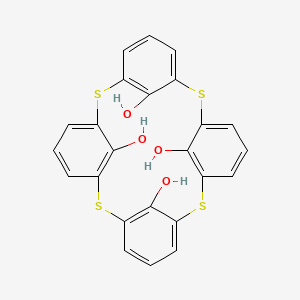
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
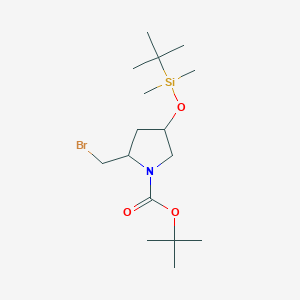
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
